Cas no 1420800-16-3 (Oxetane-3-carbonitrile)

Oxetane-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Oxetane-3-carbonitrile
- 3-Oxetanecarbonitrile
- AKOS022719774
- SB21831
- A903273
- 1420800-16-3
- MFCD21848216
- AS-57568
- SY226783
- EN300-133869
- DA-10435
- DTXSID40856583
- CS-0043332
-
- MDL: MFCD21848216
- インチ: InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2
- InChIKey: PXDVPPINZKNVNF-UHFFFAOYSA-N
- SMILES: C(#N)C1COC1
計算された属性
- 精确分子量: 83.037113783g/mol
- 同位素质量: 83.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 87
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 33Ų
Oxetane-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113972-100mg |
Oxetane-3-carbonitrile |
1420800-16-3 | 98% | 100mg |
¥630 | 2023-04-15 | |
eNovation Chemicals LLC | Y1210045-10G |
oxetane-3-carbonitrile |
1420800-16-3 | 97% | 10g |
$2220 | 2023-09-02 | |
abcr | AB448222-1g |
Oxetane-3-carbonitrile, 95%; . |
1420800-16-3 | 95% | 1g |
€471.70 | 2025-02-19 | |
Chemenu | CM325558-5g |
oxetane-3-carbonitrile |
1420800-16-3 | 95% | 5g |
$1155 | 2021-08-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC911-200mg |
Oxetane-3-carbonitrile |
1420800-16-3 | 95% | 200mg |
798.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02535-5g |
Oxetane-3-carbonitrile |
1420800-16-3 | 95% | 5g |
¥7478.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02535-250mg |
Oxetane-3-carbonitrile |
1420800-16-3 | 95% | 250mg |
¥601.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1210045-1G |
oxetane-3-carbonitrile |
1420800-16-3 | 97% | 1g |
$280 | 2024-07-21 | |
Enamine | EN300-133869-0.05g |
oxetane-3-carbonitrile |
1420800-16-3 | 95% | 0.05g |
$156.0 | 2023-02-15 | |
Enamine | EN300-133869-0.1g |
oxetane-3-carbonitrile |
1420800-16-3 | 95% | 0.1g |
$233.0 | 2023-02-15 |
Oxetane-3-carbonitrile 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
Oxetane-3-carbonitrileに関する追加情報
Recent Advances in the Application of Oxetane-3-carbonitrile (CAS: 1420800-16-3) in Chemical Biology and Pharmaceutical Research
Oxetane-3-carbonitrile (CAS: 1420800-16-3) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural and electronic properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel bioactive molecules and prodrugs. This research brief synthesizes the latest findings on the synthesis, reactivity, and applications of Oxetane-3-carbonitrile, with a focus on its role in addressing current challenges in pharmaceutical development.
A key area of interest is the incorporation of Oxetane-3-carbonitrile into drug-like molecules to improve their pharmacokinetic properties. Researchers have demonstrated that the oxetane ring can enhance metabolic stability and solubility while maintaining desirable biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of Oxetane-3-carbonitrile as a precursor for the synthesis of protease inhibitors with improved oral bioavailability. The study employed a novel synthetic route that allowed for the efficient introduction of the oxetane moiety into complex molecular architectures.
Another significant development involves the application of Oxetane-3-carbonitrile in click chemistry and bioconjugation. Recent work has shown that the nitrile group can serve as a handle for selective modifications, enabling the construction of diverse molecular libraries. This approach has been particularly valuable in the development of targeted therapeutics, where precise control over molecular structure is crucial. A 2024 Nature Communications paper detailed the use of Oxetane-3-carbonitrile derivatives in the synthesis of antibody-drug conjugates with enhanced stability and therapeutic index.
From a synthetic chemistry perspective, advances in catalytic methods have significantly expanded the utility of Oxetane-3-carbonitrile. New transition metal-catalyzed reactions have been developed that allow for the selective functionalization of the oxetane ring, opening up possibilities for the creation of structurally diverse compounds. These methodological innovations are particularly relevant for fragment-based drug discovery, where rapid access to chemical diversity is essential.
Looking forward, the unique properties of Oxetane-3-carbonitrile position it as a valuable tool in addressing emerging challenges in drug development, particularly in the areas of targeted drug delivery and the modulation of protein-protein interactions. Ongoing research is exploring its potential in covalent inhibitor design and as a bioisostere for traditional functional groups. As synthetic methods continue to evolve and our understanding of its biological interactions deepens, Oxetane-3-carbonitrile is likely to play an increasingly important role in the development of next-generation therapeutics.
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